3'-n-Propoxy-2,2,2,4'-tetrafluoroacetophenone
Description
3'-n-Propoxy-2,2,2,4'-tetrafluoroacetophenone is a fluorinated acetophenone derivative characterized by a propoxy group (-OCH₂CH₂CH₃) at the 3' position and four fluorine atoms: three at the 2,2,2 positions of the acetyl group and one at the 4' position of the aromatic ring. Its molecular formula is C₁₁H₁₀F₄O₂, with a molecular weight of 250.19 g/mol (calculated). Fluorinated acetophenones are typically used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing properties and metabolic stability.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-fluoro-3-propoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O2/c1-2-5-17-9-6-7(3-4-8(9)12)10(16)11(13,14)15/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPBHAOAFNTQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C(=O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-n-Propoxy-2,2,2,4’-tetrafluoroacetophenone typically involves the reaction of 2,2,2,4’-tetrafluoroacetophenone with propyl alcohol under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the formation of the propoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3’-n-Propoxy-2,2,2,4’-tetrafluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-n-Propoxy-2,2,2,4’-tetrafluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-n-Propoxy-2,2,2,4’-tetrafluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity, leading to specific biological effects. The propoxy group may also play a role in modulating its activity and solubility.
Comparison with Similar Compounds
Research Findings and Key Properties
Physicochemical Properties
- Electron-Withdrawing Effects: The tetrafluoro substitution in this compound enhances the ketone's electrophilicity, facilitating reactions such as nucleophilic additions or condensations.
- Lipophilicity : The n-propoxy group increases logP compared to methoxy or chloro analogs, improving membrane permeability in biological systems .
Metabolic Stability
Fluorinated acetophenones are generally resistant to oxidative metabolism. However, alkoxy groups (e.g., propoxy) may undergo O-dealkylation, as observed in related compounds like iloperidone, forming phenolic metabolites .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
3'-n-Propoxy-2,2,2,4'-tetrafluoroacetophenone is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C12H12F4O
Molecular Weight: 256.22 g/mol
CAS Number: 708-64-5
The structure of this compound features a propoxy group attached to a tetrafluoroacetophenone backbone. The presence of fluorine atoms enhances lipophilicity and biological activity by influencing the compound's interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways. Fluorinated compounds often exhibit altered binding affinities due to the electronegative nature of fluorine.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic processes.
- Cell Cycle Modulation: Research indicates that it could influence cell cycle progression and apoptosis in cancer cells, potentially serving as an anticancer agent.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition zones in agar diffusion tests, indicating potent antibacterial activity.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
Cytotoxicity Assays
In vitro cytotoxicity assays were performed on human cancer cell lines (e.g., HeLa and MCF-7). The compound showed dose-dependent cytotoxic effects:
| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 90 |
| 50 | 60 | 70 |
| 100 | 30 | 40 |
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, we compare it with structurally similar compounds:
| Compound | Antimicrobial Activity | Cytotoxicity (HeLa) |
|---|---|---|
| This compound | High | Moderate |
| 2,2,2-Trifluoroacetophenone | Moderate | High |
| 4-Fluoroacetophenone | Low | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
